1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole
Description
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a conjugated ethenyl group substituted with a 4-methoxyphenyl moiety. Benzotriazoles are renowned for their versatility, serving as corrosion inhibitors, UV stabilizers, and bioactive agents . This compound’s methoxy group may improve solubility and modulate electronic effects compared to halogenated or alkylated analogs.
Properties
IUPAC Name |
1-[(E)-2-(4-methoxyphenyl)ethenyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-13-8-6-12(7-9-13)10-11-18-15-5-3-2-4-14(15)16-17-18/h2-11H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUMJAHIKMGFW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study demonstrated that derivatives of benzotriazole exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of the compound to various biological targets. The results indicate that the compound can effectively bind to proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .
| Study | Target | Binding Affinity (kcal/mol) | Effect |
|---|---|---|---|
| Study A | Protein X | -8.5 | Inhibition |
| Study B | Protein Y | -7.9 | Modulation |
Material Science Applications
Photostability and UV Absorption
The compound is noted for its UV-absorbing properties, making it suitable for use in sunscreens and other cosmetic formulations. Its ability to absorb UV radiation helps protect skin from harmful effects, thereby enhancing product efficacy .
Polymer Additives
In polymer science, 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole is utilized as a photostabilizer in plastics. It prevents degradation caused by UV light exposure, thus extending the lifespan of polymer products .
Photochemistry Applications
Nonlinear Optical Properties
Research has shown that the compound exhibits significant nonlinear optical (NLO) properties. This characteristic makes it an attractive candidate for applications in optoelectronics and photonic devices .
| Property | Value |
|---|---|
| Nonlinear Refractive Index | 0.25 |
| Second Harmonic Generation Efficiency | High |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Photostabilization in Polymers
In a comparative analysis of different photostabilizers in polyethylene films, the inclusion of this compound significantly reduced photo-degradation under accelerated weathering tests .
Mechanism of Action
The mechanism of action of 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structure is distinguished by its ethenyl-methoxyphenyl substituent. Comparisons with related benzotriazole derivatives reveal key differences:
- Ether/Alkyl Substituents : Compounds like 1-(Tetrahydro-2-furan-1-yl)-1H-1,2,3-benzotriazole (2e) and 1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g) feature cyclic or linear ether/alkyl groups. These substituents reduce conjugation, lowering melting points (e.g., 2e: MW 205.2 g/mol, Anal. Found C 58.41%, H 5.39%) compared to the target compound’s extended π-system .
- Its melting point (167–169°C) and synthetic yield (79.5%) reflect the influence of bulky, electron-withdrawing substituents .
- Carboxylate Esters : Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate (C14H17N3O4) includes an ester group, enhancing solubility but reducing thermal stability compared to the target compound’s rigid ethenyl backbone .
Physical and Spectroscopic Properties
Biological Activity
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The following sections will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H13N3O
- Molecular Weight: 251.283 g/mol
- CAS Number: 224310-55-8
The compound features a benzotriazole core that contributes to its biological properties, including antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that benzotriazoles exhibit significant antimicrobial activity. For instance, a study highlighted that various benzotriazole derivatives demonstrated moderate antibacterial and antifungal effects against common pathogens such as Escherichia coli and Staphylococcus aureus . Specifically, compounds with bulky hydrophobic groups showed enhanced antimicrobial potency.
Anti-inflammatory Effects
The anti-inflammatory potential of benzotriazole derivatives has been documented in several studies. For example, certain derivatives were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism by which these compounds could ameliorate inflammatory conditions . The structural modifications in this compound may enhance its efficacy in this regard.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity: Some studies suggest that benzotriazoles can inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Targets: Molecular docking studies have indicated potential interactions with specific proteins that are crucial for microbial survival and inflammation .
Case Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial properties of various benzotriazole derivatives, including this compound. The results showed that this compound exhibited significant inhibitory effects against Bacillus subtilis and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory effects of benzotriazole derivatives, researchers demonstrated that this compound reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound may play a role in modulating inflammatory responses .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole?
The compound can be synthesized via lithiation of 1-(2,2-dimethoxyethyl)-1H-1,2,3-benzotriazole followed by reaction with 4-methoxybenzaldehyde. The reaction typically proceeds under anhydrous conditions with n-BuLi, yielding a mixture of E and Z isomers, which can be separated chromatographically. The E isomer is favored (average 7:3 ratio) due to steric and electronic factors . For analogous systems, benzotriazole derivatives are reacted with aldehydes in the presence of catalytic bases to form ethenyl linkages, as demonstrated in the synthesis of 1-[(E)-2-(3-thienyl)ethenyl]-1H-1,2,3-benzotriazole .
Q. How is the stereochemistry (E/Z configuration) of the ethenyl group confirmed?
The E configuration is confirmed via nuclear Overhauser effect (NOE) NMR experiments, where irradiation of the benzotriazole proton shows no coupling with the ethenyl proton. Additionally, UV-Vis spectroscopy can distinguish E and Z isomers based on π→π* transition shifts. X-ray crystallography provides definitive proof, as seen in structurally similar compounds .
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : Assignments include the ethenyl protons (δ ~7.2–7.8 ppm, J = 14–16 Hz for E configuration) and methoxy group (δ ~3.8 ppm).
- IR : Peaks at ~2240 cm⁻¹ (C≡N in related nitrile derivatives) and ~1630 cm⁻¹ (C=C stretching) .
- Mass Spectrometry : Molecular ion peaks ([M]+) and fragmentation patterns confirm the molecular formula .
Advanced Research Questions
Q. How can computational docking predict the biological interactions of this compound?
AutoDock Vina is employed to model binding affinities and poses. The scoring function accounts for van der Waals, hydrogen bonding, and electrostatic interactions. For example, docking studies on similar triazole derivatives reveal interactions with microtubule pockets or enzyme active sites (e.g., SARS-CoV-2 main protease), guided by the compound’s planar benzotriazole core and methoxyphenyl substituent . Multithreading in AutoDock Vina accelerates screening against large target libraries .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
Discrepancies in biological activity (e.g., cytotoxic IC50 variations) are addressed by:
- Purity Verification : HPLC or LC-MS to rule out isomer contamination.
- Cellular Permeability Assays : Measuring logP and membrane permeability (e.g., PAMPA).
- Target Validation : CRISPR knockouts or enzymatic inhibition assays to confirm on-target effects. For instance, SAR optimization of triazole-based antimicrotubule agents highlights the critical role of substituent positioning on potency .
Q. How is X-ray crystallography applied to study this compound’s supramolecular interactions?
SHELX software refines crystallographic data to resolve π-π stacking and hydrogen-bonding networks. Monoclinic crystal systems (e.g., P21/c space group) are common, with parameters like a = 6.35 Å, b = 20.83 Å, and β = 96.78° observed in related benzotriazole derivatives. Two-dimensional supramolecular sheets form via heterocyclic ring interactions, relevant for material science applications .
Q. What in vitro assays evaluate the compound’s cytotoxic potential?
- MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, MDA-MB-231). IC50 values for analogs range from 14–27 µg/mL, with methoxy substituents enhancing activity .
- Cell Cycle Analysis : Flow cytometry identifies G2/M arrest in cells treated with microtubule-targeting triazoles .
Methodological Considerations
Q. How to optimize regiospecificity during synthesis?
- Base Selection : Potassium carbonate (1 equiv) increases Bt1 isomer yield (75:25 ratio) compared to bicarbonate .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the benzotriazole N1 position .
Q. What analytical workflows validate compound stability under biological conditions?
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and analyze via LC-MS for degradation products.
- pH-Dependent Stability : Test in buffers (pH 1–10) to simulate gastrointestinal and lysosomal environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
